molecular formula C16H15N3O2S B13103131 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

Cat. No.: B13103131
M. Wt: 313.4 g/mol
InChI Key: QZSCBSVCHCQDSO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, is recognized as a privileged scaffold in the development of pharmacologically active agents . Compounds based on the pyrazole nucleus exhibit a wide spectrum of biological activities, making them valuable tools for investigating new therapeutic targets . This compound is of significant interest in biochemical research focused on metalloprotease inhibition. The pyrazole scaffold is a key structural motif in potent and selective inhibitors for metalloproteases such as meprin α and meprin β . These proteases are emerging as important targets in various disease pathophysiologies, including cancer, fibrosis, Alzheimer's disease, and inflammatory conditions . The (4-methylphenyl)sulfonyl group in this compound is a functionalization that may influence its interaction with enzyme active sites, potentially modulating inhibitory activity and selectivity between different protease isoforms . Researchers can utilize this chemical probe to elucidate the biological roles of specific metalloproteases and validate their potential as drug targets. The product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3

InChI Key

QZSCBSVCHCQDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-phenylpyrazole. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting the growth of MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective potency.

Cell Line IC50 Value (µM) Reference
MCF73.79
A54912.50
Hep-23.25

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Studies have shown that derivatives containing the pyrazole ring can significantly reduce inflammation in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial potential of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine has been explored against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15

Role in Drug Design

The structural characteristics of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine make it a valuable scaffold for drug development. Its ability to interact with biological targets allows for the design of new derivatives that can enhance therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the cytotoxicity profiles, suggesting that structural optimization could lead to more potent compounds.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on elucidating the anti-inflammatory mechanisms of pyrazole derivatives, including 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine. The findings demonstrated that these compounds could inhibit NF-kB signaling pathways, thereby reducing the expression of pro-inflammatory cytokines in macrophage models.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Pyrazole Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Functional Groups Molecular Weight (g/mol)*
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine 4-Methylphenylsulfonyl Phenyl Sulfonyl, Amine ~343 (calculated)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl Phenyl Methoxy, Amine 265.32
5-(3,4-Dimethoxyphenyl)-2-phenylpyrazol-3-amine Phenyl 3,4-Dimethoxyphenyl Methoxy (×2), Amine ~311 (calculated)
5-Amino-3-methyl-1-phenylpyrazole Methyl Phenyl Methyl, Amine 173.21
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Pyrimidinyl (methylsulfanyl) Tetrahydrofuran Thioether, Amine 277.35

*Calculated molecular weights are based on structural formulas where exact data is unavailable in evidence.

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Comparisons

Compound Name Melting Point (°C) Solubility log P* BBB Permeability
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine Not reported Likely low ~3.5 (est) Low (sulfonyl group)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Not reported Moderate ~2.8 (est) Moderate
2-(4-Methylphenyl) Indolizine Not reported High 3.73 High
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine Not reported Moderate ~3.2 (est) Moderate

*log P values estimated based on substituent contributions. Sulfonyl groups reduce lipophilicity compared to methoxy or methyl groups.

Drug-Likeness and ADME Profiles

  • The sulfonyl group in the target compound may reduce blood-brain barrier (BBB) permeability compared to analogs with methoxy or methyl groups.

Biological Activity

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is C16H16N2O2SC_{16}H_{16}N_2O_2S. The structure includes a pyrazole ring substituted with both a sulfonyl group and phenyl moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight304.37 g/mol
IUPAC Name2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine
Melting Point150–152 °C

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Its sulfonamide group enhances interaction with target proteins, leading to modulation of various signaling pathways. Notably, it has been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation.

Anticancer Activity

Research indicates that 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine possesses anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
A study evaluated the compound's effect on human breast cancer cell line MCF-7. Results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM, comparable to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

Table: Antimicrobial Activity Results

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.751.5

Analgesic and Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). It has been proposed that the analgesic effect is mediated through the inhibition of TRPV1 receptors, which play a role in pain perception.

Case Study:
In a hot plate test involving rodents, the compound displayed significant antinociceptive activity at doses ranging from 10 mg/kg to 30 mg/kg, outperforming traditional analgesics .

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. In silico studies predict moderate toxicity levels; however, further empirical studies are necessary to establish a comprehensive safety profile.

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